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Compound of Interest

Compound Name: N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of N-alkylated phenoxybenzylamine derivatives, supported by
experimental data. The information is presented to facilitate understanding of their structure-
activity relationships and potential therapeutic applications.

N-alkylated phenoxybenzylamine derivatives represent a versatile scaffold in medicinal
chemistry, exhibiting a range of pharmacological activities. This guide focuses on a
comparative analysis of these derivatives, primarily exploring their efficacy as monoamine
oxidase (MAO) inhibitors, anticonvulsants, and antiplasmodial agents.

Data Summary: A Comparative Overview

The biological activity of N-alkylated phenoxybenzylamine derivatives is significantly influenced
by the nature and length of the N-alkyl substituent, as well as substitutions on the aromatic
rings. The following tables summarize key quantitative data from various studies.

Table 1: Monoamine Oxidase (MAO) Inhibition
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MAO-B 46.0 Noncompetitive [1]
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N- MAO-B - Noncompetitive [1]
methylpentanyla

mine

A lower Ki value indicates a higher binding affinity and more potent inhibition.

Key Observation: Within the 4-(O-benzylphenoxy)-N-methylalkylamine series, the butyl
derivative (Bifemelane) was the most potent inhibitor of MAO-A. The mode of inhibition for
MAO-B appears to shift from competitive to noncompetitive as the alkyl chain length increases
from propyl to butyl.[1]

Table 2: Anticonvulsant Activity
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N-(2,6-

dimethylphen
166.9
yI)-4- MES 31.8 umol/kg 5.2 [2]
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N-(2-chloro-
6-
methylphenyl 1,068
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)-4- pmol/kg
nitrobenzami
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(R)-N-benzyl
2-acetamido-
3_
. MES - - - [3]
methoxypropi
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(Lacosamide)

Alaninamide
o MES 48.0 >300 >6.25 [4]
Derivative 5

6 Hz (32 mA)  45.2 >300 >6.64 [4]

6 Hz (44 mA) 201.3 >300 >1.49 [4]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the
population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the
population. A higher Protective Index indicates a better safety profile.

Key Observation: Modifications to the N-phenyl moiety in benzamide derivatives significantly
impact their anticonvulsant activity and neurotoxicity. For instance, N-(2-chloro-6-
methylphenyl)-4-nitrobenzamide showed a high protective index in the maximal electroshock
(MES) test.[2]
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ble 3: Antiol lial Activi

Selectivity
. Index (Sl =
P. Cytotoxicity .
Compound/ . Cytotoxicity
L falciparum IC50 (pM) (L-6 cells Reference
Derivative . IC50 /
Strain IC50, pM) .
Antiplasmo
dial IC50)
2-
Phenoxybenz
. NF54 0.4134 131.0 316.9 [5]
amide 1 (lead
compound)
N-pivaloyl 0.6172 -
NF54 185.0-190.3  288.6-299.7 [5]
analogue 19 0.6593
para-
substituted NF54 0.2690 124.0 461.0 [5]
analogue 37
meta-
substituted NF54 3.297 124.0 37.58 [5]

derivative 36

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. A higher Selectivity Index indicates

greater selectivity for the parasite over mammalian cells.

Key Observation: The antiplasmodial activity of 2-phenoxybenzamides is highly dependent on

the substitution pattern of the anilino part of the molecule. The para-substituted analogue 37

demonstrated the highest activity and selectivity among the tested compounds.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols.
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Synthesis of N-Alkylated Phenoxybenzylamine
Derivatives

A general method for the synthesis of N-alkylated phenoxybenzylamine derivatives involves the
reaction of a phenoxybenzyl halide with an appropriate alkylamine. For instance, the synthesis
of N-(0-Azido-benzyl)-4-iodomethylphenidate involves the reaction of (+)-threo-4-
iodomethylphenidate hydrochloride with 0-N3-N-BnBr in the presence of a base like potassium
carbonate in a solvent such as DMF.[6]

Another approach involves the reduction of a nitrile group to an amine, followed by nucleophilic
aromatic substitution. For example, 4-(benzyloxy)benzonitriles can be reduced using lithium
aluminum hydride to form 4-(benzyloxy)benzylamines, which can then be reacted with a
substituted chloroquinoline to yield the final N-substituted product.[7]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B can be determined using a
fluorometric assay. This method is based on the detection of hydrogen peroxide (H2032), a
byproduct of the oxidative deamination of a MAO substrate like p-tyramine or benzylamine.[8]
In the presence of horseradish peroxidase (HRP), H20:2 reacts with a non-fluorescent probe
(e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of
fluorescence increase is directly proportional to MAO activity. A decrease in this rate in the
presence of a test compound indicates inhibition. The assay is typically performed in a 96-well
plate format, making it suitable for high-throughput screening.[8]

Anticonvulsant Screening

o Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds
effective against generalized tonic-clonic seizures. Seizures are induced by a brief electrical
stimulus delivered via corneal or ear-clip electrodes. The absence of a tonic hindlimb
extension is considered a protective effect. The median effective dose (ED50) required to
protect 50% of the animals is determined.[9]

¢ Pentylenetetrazole (PTZ)-Induced Seizure Model: This is a primary screening tool for
compounds with potential efficacy against generalized seizures. PTZ, a GABA-A receptor
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antagonist, is administered to induce clonic and tonic-clonic seizures. The latency to the first
seizure and the seizure severity are recorded.[5][9]

In Vitro Antiplasmodial Activity Assay

The 50% inhibitory concentration (ICso) of a compound against the erythrocytic stages of
Plasmodium falciparum can be determined using the SYBR Green I-based assay. This method
guantifies parasite proliferation by measuring the amount of parasitic DNA through the
fluorescence of SYBR Green | dye. The assay involves incubating parasite cultures with serial
dilutions of the test compounds for 48-72 hours. After incubation, a lysis buffer containing
SYBR Green | is added, and the fluorescence intensity is measured.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their

comprehension.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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